(αR)-2-Chloro-α-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester
(αR)-2-Chloro-α-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester
Brand Name:
Vulcanchem
CAS No.:
223123-53-3
VCID:
VC0043267
InChI:
InChI=1S/C16H15ClO5S/c1-11-7-9-12(10-8-11)23(19,20)22-15(16(18)21-2)13-5-3-4-6-14(13)17/h3-10,15H,1-2H3/t15-/m1/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2Cl)C(=O)OC
Molecular Formula:
C16H15ClO5S
Molecular Weight:
354.8 g/mol
(αR)-2-Chloro-α-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester
CAS No.: 223123-53-3
Reference Standards
VCID: VC0043267
Molecular Formula: C16H15ClO5S
Molecular Weight: 354.8 g/mol
CAS No. | 223123-53-3 |
---|---|
Product Name | (αR)-2-Chloro-α-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester |
Molecular Formula | C16H15ClO5S |
Molecular Weight | 354.8 g/mol |
IUPAC Name | methyl (2R)-2-(2-chlorophenyl)-2-(4-methylphenyl)sulfonyloxyacetate |
Standard InChI | InChI=1S/C16H15ClO5S/c1-11-7-9-12(10-8-11)23(19,20)22-15(16(18)21-2)13-5-3-4-6-14(13)17/h3-10,15H,1-2H3/t15-/m1/s1 |
Standard InChIKey | PDIIKCXDULBMTD-OAHLLOKOSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C2=CC=CC=C2Cl)C(=O)OC |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2Cl)C(=O)OC |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2Cl)C(=O)OC |
PubChem Compound | 15860265 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume